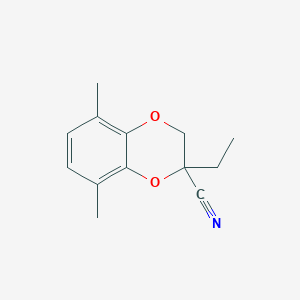
2-Ethyl-5,8-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-5,8-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is an organic compound that belongs to the class of benzodioxines This compound is characterized by its unique structure, which includes a benzodioxine ring system substituted with ethyl, methyl, and carbonitrile groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5,8-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxine Ring: The initial step involves the cyclization of appropriate precursors to form the benzodioxine ring. This can be achieved through the reaction of catechol derivatives with suitable alkylating agents under acidic or basic conditions.
Introduction of Substituents: The ethyl and methyl groups are introduced through alkylation reactions. These reactions are typically carried out using alkyl halides in the presence of strong bases such as sodium hydride or potassium tert-butoxide.
Addition of the Carbonitrile Group: The final step involves the introduction of the carbonitrile group through nucleophilic substitution reactions. This can be achieved by reacting the intermediate compound with cyanogen bromide or other suitable nitrile sources.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Ethyl-5,8-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanogen bromide in the presence of a base.
Major Products Formed
Oxidation: Oxidized benzodioxine derivatives.
Reduction: Reduced benzodioxine derivatives.
Substitution: Substituted benzodioxine derivatives with various functional groups.
科学研究应用
2-Ethyl-5,8-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Ethyl-5,8-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Ethyl-5,8-dimethyl-1,4-benzodioxine: Lacks the carbonitrile group, resulting in different chemical properties and reactivity.
2,3-Dihydro-1,4-benzodioxine-2-carbonitrile: Lacks the ethyl and methyl groups, leading to variations in biological activity and applications.
Uniqueness
2-Ethyl-5,8-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is unique due to the presence of both ethyl and methyl groups along with the carbonitrile group
属性
分子式 |
C13H15NO2 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC 名称 |
3-ethyl-5,8-dimethyl-2H-1,4-benzodioxine-3-carbonitrile |
InChI |
InChI=1S/C13H15NO2/c1-4-13(7-14)8-15-11-9(2)5-6-10(3)12(11)16-13/h5-6H,4,8H2,1-3H3 |
InChI 键 |
JYRKGYFTAZCESV-UHFFFAOYSA-N |
规范 SMILES |
CCC1(COC2=C(C=CC(=C2O1)C)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13224575.png)
![{[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine](/img/structure/B13224577.png)
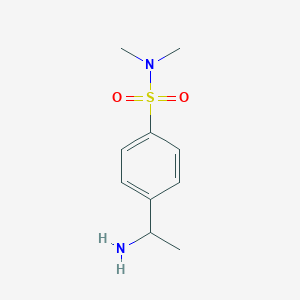
![1-[4-(Methylamino)oxolan-3-yl]prop-2-en-1-one](/img/structure/B13224585.png)
![tert-Butyl N-[6-(3-methoxyphenyl)-6-oxohexyl]carbamate](/img/structure/B13224587.png)

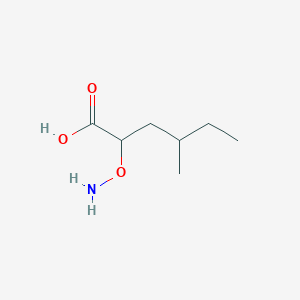
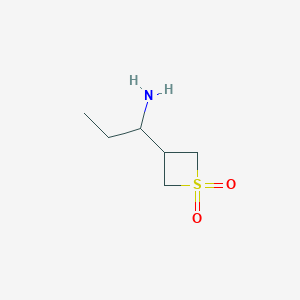
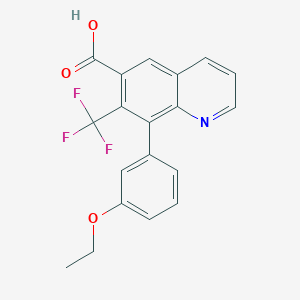
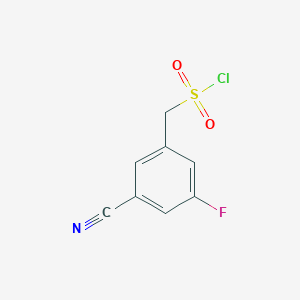
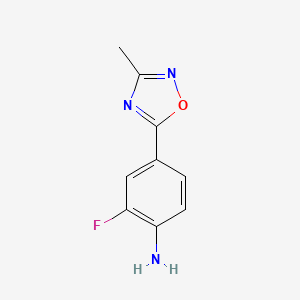
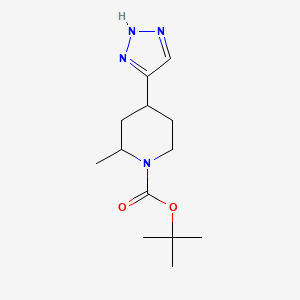
![1-Methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13224635.png)
